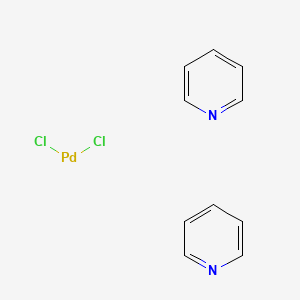

Dichlorobis(pyridine)palladium(II)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dichlorobis(pyridine)palladium(II) is an organometallic compound with the formula C10H10Cl2N2Pd . It has a molecular weight of 335.53 . It is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™ .

Synthesis Analysis

The synthesis of Dichlorobis(pyridine)palladium(II) involves a reaction where C7H9Cl2NPd (solution) + C4H4N2 (l) = (PdCl2(C5H5N)2) (solution) + C2H4 (solution) . The reaction was carried out in a solvent of Dichloromethane .

Molecular Structure Analysis

The molecular structure of Dichlorobis(pyridine)palladium(II) has been determined by X-ray crystallography . The electronic structures of the complexes have been determined by density functional theory (DFT) and employed for the discussion of bonding properties .

Chemical Reactions Analysis

The chemical reaction involving Dichlorobis(pyridine)palladium(II) is C7H9Cl2NPd (solution) + C4H4N2 (l) = (PdCl2(C5H5N)2) (solution) + C2H4 (solution) . The reaction has an enthalpy of -57.7 ± 1.7 kJ/mol .

Physical And Chemical Properties Analysis

Dichlorobis(pyridine)palladium(II) appears as a powder . It has a molecular weight of 335.53 . The exact mass is 333.926 g/mol . The boiling point, melting point, and solubility in H2O are not available .

Applications De Recherche Scientifique

Réactif organométallique

Dichlorobis(pyridine)palladium(II) est un composé organométallique {svg_1}. Les organométalliques sont des réactifs utiles dans divers domaines de la recherche et des applications industrielles {svg_2}. Ils sont souvent utilisés dans la synthèse de molécules complexes en raison de leur capacité à faciliter une variété de réactions chimiques.

Catalyseur en chimie industrielle

Ce composé est utilisé comme catalyseur en chimie industrielle {svg_3}. Les catalyseurs sont des substances qui augmentent la vitesse des réactions chimiques sans être consommées dans le processus. Ils sont essentiels dans de nombreux procédés industriels pour améliorer l'efficacité et la productivité.

Matériau précurseur dans le dépôt de couches minces

Dichlorobis(pyridine)palladium(II) sert de matériau précurseur dans le dépôt de couches minces {svg_4}. Le dépôt de couches minces est une technique utilisée pour créer des couches minces de matériau sur un substrat. Ce processus est essentiel dans la production de semi-conducteurs, de dispositifs optiques et de produits de nanotechnologie.

Produits pharmaceutiques

Dans l'industrie pharmaceutique, le Dichlorobis(pyridine)palladium(II) est utilisé dans la synthèse de divers médicaments {svg_5}. Les propriétés uniques de ce composé peuvent aider à créer des structures moléculaires complexes que l'on retrouve dans de nombreux produits pharmaceutiques.

Fabrication de LED

Ce composé trouve également application dans la fabrication de diodes électroluminescentes (LED) {svg_6}. Les LED sont largement utilisées dans divers appareils tels que les téléviseurs, les écrans d'ordinateur et les systèmes d'éclairage en raison de leur efficacité énergétique et de leur longévité.

Recherche en thermochimie

Dichlorobis(pyridine)palladium(II) est utilisé dans la recherche en thermochimie {svg_7}. La thermochimie est l'étude de l'énergie thermique associée aux réactions chimiques et aux transformations physiques. Ce composé peut être utilisé pour étudier diverses propriétés et réactions thermochimiques.

Safety and Hazards

Mécanisme D'action

Target of Action

Dichlorobis(pyridine)palladium(II) is a complex compound that primarily targets organic molecules in chemical reactions. It is often used as a catalyst in organic synthesis reactions .

Mode of Action

The compound interacts with its targets by facilitating the formation of carbon-carbon bonds . This is achieved through its unique molecular structure, which allows it to act as a bridge between different organic molecules, enabling them to react with each other more efficiently .

Biochemical Pathways

The exact biochemical pathways affected by Dichlorobis(pyridine)palladium(II) can vary depending on the specific reaction it is used in. It is generally involved in reactions that lead to the formation of carbon-carbon bonds . These reactions are fundamental to many biochemical pathways, including those involved in the synthesis of various organic compounds .

Pharmacokinetics

In a laboratory or industrial setting, the compound is usually handled with care to avoid unnecessary exposure .

Result of Action

The primary result of Dichlorobis(pyridine)palladium(II)'s action is the efficient formation of carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used .

Action Environment

The action of Dichlorobis(pyridine)palladium(II) can be influenced by various environmental factors. For instance, the compound’s catalytic activity can be affected by the temperature and pressure of the reaction environment, as well as the presence of other substances that may interact with the compound . Therefore, optimal reaction conditions are crucial for maximizing the compound’s efficacy and stability .

Propriétés

IUPAC Name |

dichloropalladium;pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5N.2ClH.Pd/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJDBPACANOPMA-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.C1=CC=NC=C1.Cl[Pd]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2Pd |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the molecular structure of Dichlorobis(pyridine)palladium(II) and how does it influence its properties?

A1: Dichlorobis(pyridine)palladium(II) exhibits a square planar geometry with the palladium atom at the center. [] Two chlorine atoms and two nitrogen atoms from the pyridine ligands occupy the corners of the square, coordinating to the palladium. This structure is typical for Pd(II) complexes and contributes to their stability and catalytic activity. [] The paper by N. J. Long et al. [] further explores how modifications to the pyridine ligands, specifically substitutions at the 4-position, can impact the complex's ability to form []pseudorotaxanes through second-sphere coordination. This highlights the importance of ligand structure in influencing the compound's interactions and potential applications.

Q2: What analytical techniques are commonly used to characterize Dichlorobis(pyridine)palladium(II)?

A2: Single crystal X-ray diffraction is a key technique used to determine the solid-state structure of Dichlorobis(pyridine)palladium(II) and its complexes. [, ] This technique provides precise information about bond lengths, angles, and overall molecular geometry. Furthermore, the paper by Engelhardt et al. [] utilizes X-ray diffraction data to determine the crystal system (monoclinic), space group (C2/c), unit cell dimensions, and other crystallographic parameters.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.